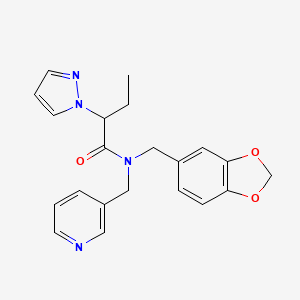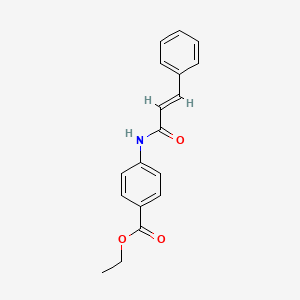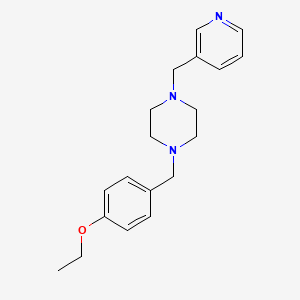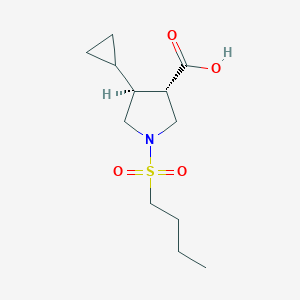![molecular formula C18H24N2O B5687417 N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclohexanecarboxamide](/img/structure/B5687417.png)
N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclohexanecarboxamide, also known as MEICA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MEICA is a derivative of indole, a naturally occurring compound that is found in many plants and animals. MEICA has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Mécanisme D'action
The mechanism of action of N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclohexanecarboxamide is not fully understood, but it is believed to act on a number of different pathways in the body. One possible mechanism is through the modulation of the activity of certain enzymes that are involved in the production of reactive oxygen species (ROS). ROS are a type of molecule that can damage cells and contribute to the development of diseases such as cancer and neurodegenerative disorders.
Biochemical and Physiological Effects
N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclohexanecarboxamide has been shown to have a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and the ability to modulate the expression of certain genes. N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclohexanecarboxamide has also been shown to have an effect on the levels of certain neurotransmitters in the brain, such as dopamine and serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclohexanecarboxamide in lab experiments is its versatility. N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclohexanecarboxamide can be used in a wide range of research applications, from studying the central nervous system to investigating the mechanisms of cancer and inflammation. However, one limitation of using N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclohexanecarboxamide is that it can be difficult to synthesize in large quantities, which can make it expensive and time-consuming to use in experiments.
Orientations Futures
There are many potential future directions for research on N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclohexanecarboxamide. One promising area of research is in the development of new treatments for neurodegenerative diseases. N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclohexanecarboxamide has been shown to have neuroprotective effects, and further research could help to identify new drugs that are based on N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclohexanecarboxamide and its derivatives. Another area of research is in the development of new anti-inflammatory drugs. N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclohexanecarboxamide has been shown to have potent anti-inflammatory activity, and further research could help to identify new drugs that are based on N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclohexanecarboxamide and its derivatives. Finally, N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclohexanecarboxamide could be used as a tool for studying the mechanisms of cancer and other diseases, helping researchers to better understand the underlying biology of these conditions.
Méthodes De Synthèse
N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclohexanecarboxamide can be synthesized using a variety of methods, but one of the most common is the reaction of 2-methyl-1H-indole with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. This reaction produces N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclohexanecarboxamide as a white crystalline solid with a melting point of 118-120°C.
Applications De Recherche Scientifique
N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclohexanecarboxamide has been used in a wide range of scientific research applications, including studies of the central nervous system, cancer, and inflammation. One of the most promising areas of research for N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclohexanecarboxamide is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclohexanecarboxamide has been shown to have neuroprotective effects, meaning that it can help to prevent or slow the progression of these diseases.
Propriétés
IUPAC Name |
N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-13-15(16-9-5-6-10-17(16)20-13)11-12-19-18(21)14-7-3-2-4-8-14/h5-6,9-10,14,20H,2-4,7-8,11-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPASZECBZFZZAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclohexanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-isopropyl-N-[2-(3-pyridinylamino)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5687337.png)
![N-[4-(dimethylamino)phenyl]-3-phenylacrylamide](/img/structure/B5687344.png)
![3-(benzyloxy)-1-[(2,4-dichlorophenoxy)acetyl]azetidine](/img/structure/B5687348.png)
![8-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5687350.png)



![3-{[(1S*,5R*)-3-(4-fluorobenzyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B5687367.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-1-glycoloylpiperidine-4-carboxamide](/img/structure/B5687394.png)
![[(3R*,4R*)-1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-4-(4-morpholinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5687402.png)
![2-(2-isopropyl-1H-imidazol-1-yl)-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}propanamide](/img/structure/B5687419.png)
![(3R*,4S*)-1-[(2-morpholin-4-ylpyrimidin-5-yl)carbonyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5687421.png)
